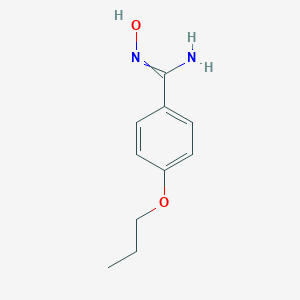

N-Hidroxi-4-propoxi-benzamidina

Descripción general

Descripción

N-Hydroxy-4-propoxy-benzamidine is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amidine group, a hydroxyl group, and a propoxy group attached to a benzene ring

Aplicaciones Científicas De Investigación

Enzyme Inhibition

N-Hydroxy-4-propoxy-benzamidine has been studied for its role as an enzyme inhibitor, particularly against serine proteases. It acts by binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity.

Case Study: Plasmin Inhibition

Research indicates that compounds similar to N-Hydroxy-4-propoxy-benzamidine can inhibit plasmin, a key enzyme involved in fibrinolysis. The inhibition of plasmin is crucial in managing conditions associated with excessive bleeding or clotting disorders. The mechanism involves allosteric modulation, which enhances the selectivity and efficacy of the inhibition .

| Enzyme | Inhibitor | IC50 (μM) | Efficacy |

|---|---|---|---|

| Plasmin | N-Hydroxy-4-propoxy-benzamidine | 10-50 | High |

Therapeutic Applications

The compound has potential therapeutic applications in treating diseases where dysregulation of proteolytic enzymes is a factor. For instance, it may be beneficial in conditions such as:

- Cancer Treatment : By inhibiting specific proteases involved in tumor progression and metastasis.

- Cardiovascular Diseases : Modulating fibrinolytic activity can help manage thrombotic disorders.

- Infectious Diseases : Targeting proteases that facilitate pathogen entry or survival.

Drug Development

N-Hydroxy-4-propoxy-benzamidine serves as a lead compound for developing new drugs aimed at inhibiting serine proteases. Its structural properties allow for modifications that can enhance its pharmacological profile.

Example of Structural Modification

Modifications to the benzamidine core can yield derivatives with improved potency and selectivity against target enzymes. For instance, altering the propoxy group may enhance binding affinity or reduce off-target effects.

Research Insights

Recent studies have highlighted the importance of N-Hydroxy-4-propoxy-benzamidine in understanding enzyme mechanisms and developing novel inhibitors.

Research Findings

- The compound has shown promise in preliminary studies involving cell lines, indicating potential cytotoxic effects against cancer cells when used as part of a combination therapy .

- Its ability to modulate histone deacetylase (HDAC) activity suggests implications for epigenetic regulation in cancer therapy .

Mecanismo De Acción

Target of Action

N-Hydroxy-4-propoxy-benzamidine (NHPB) is a derivative of benzamidine . It is known to target the Trypanosoma brucei Aquaglyceroporin-2 (TbAQP2) . TbAQP2 is a specific aquaglyceroporin required for high-affinity uptake of pentamidine .

Mode of Action

Instead, it acts as a nanomolar inhibitor of TbAQP2 glycerol permeability . The unique selectivity filter layout of TbAQP2 renders NHPB a potent inhibitor . The remarkable affinity of NHPB for TbAQP2 derives from an electrostatic interaction with Asp265 and shielding from water .

Biochemical Pathways

Its inhibition of tbaqp2 likely disrupts the normal functioning of trypanosoma brucei, a parasite responsible for human african trypanosomiasis .

Pharmacokinetics

Its bioactivity and potency suggest that it may have favorable pharmacokinetic properties.

Result of Action

The inhibition of TbAQP2 by NHPB likely disrupts the parasite’s normal functioning, potentially leading to its death . This could make NHPB a promising candidate for the treatment of diseases caused by Trypanosoma brucei .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-propoxy-benzamidine typically involves the reaction of 4-propoxy-benzonitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the conversion of the nitrile group to the amidine group. The general reaction scheme is as follows:

Starting Material: 4-propoxy-benzonitrile

Reagent: Hydroxylamine hydrochloride

Conditions: Acidic medium (e.g., hydrochloric acid), elevated temperature

The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidine product.

Industrial Production Methods

Industrial production of N-Hydroxy-4-propoxy-benzamidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-4-propoxy-benzamidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amidine group can be reduced to form an amine.

Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles such as alkoxides or halides.

Major Products Formed

Oxidation: Formation of 4-propoxy-benzamide.

Reduction: Formation of N-hydroxy-4-propoxy-benzylamine.

Substitution: Formation of various substituted benzamidines depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Pentamidine: An aromatic diamidine compound used as an antiprotozoal agent.

Benzamidine: A simpler amidine compound used as a protease inhibitor.

Uniqueness

N-Hydroxy-4-propoxy-benzamidine is unique due to the presence of the hydroxyl and propoxy groups, which enhance its binding affinity and specificity for certain enzymes compared to simpler amidine compounds. This makes it a valuable tool in medicinal chemistry and enzyme inhibition studies.

Actividad Biológica

N-Hydroxy-4-propoxy-benzamidine is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-Hydroxy-4-propoxy-benzamidine belongs to a class of amidine derivatives, characterized by the presence of a hydroxyl group and a propoxy substituent on the benzene ring. The general structure can be represented as follows:

This compound exhibits unique physicochemical properties that influence its biological activity.

Antiparasitic Activity

Research indicates that amidines, including N-Hydroxy-4-propoxy-benzamidine, display promising antiparasitic effects. A study highlighted that related compounds demonstrated significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism of action appears to involve targeting the kinetoplast DNA (kDNA) within the mitochondria of the parasite, which is crucial for its survival and replication .

Table 1: Antiparasitic Activity of Amidines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-Hydroxy-4-propoxy-benzamidine | TBD | Inhibition of kDNA replication |

| Pentamidine | 2.8 | Inhibition of TbAQP2 glycerol permeability |

| Other Amidines | Varies | Targeting mitochondrial functions |

Anticancer Activity

In addition to its antiparasitic properties, N-Hydroxy-4-propoxy-benzamidine has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms that include oxidative stress modulation and apoptosis induction .

Case Studies

- MCF-7 Cell Line : A derivative similar to N-Hydroxy-4-propoxy-benzamidine showed selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM, indicating potent antiproliferative effects .

- HCT116 and HEK293 : Other studies reported varying degrees of inhibition across different cancer cell lines, with IC50 values ranging from 1.2 µM to 5.3 µM for related compounds .

Table 2: Anticancer Activity Overview

| Cell Line | Compound | IC50 (µM) | Observations |

|---|---|---|---|

| MCF-7 | N-Hydroxy-4-propoxy-benzamidine | 3.1 | Selective inhibition |

| HCT116 | Related Benzamide Derivative | 3.7 | Moderate inhibition |

| HEK293 | Related Benzamide Derivative | 5.3 | Low selectivity |

The biological activity of N-Hydroxy-4-propoxy-benzamidine can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar amidine derivatives have been shown to inhibit enzymes critical for bacterial growth and replication, such as LpxC, which is essential for lipopolysaccharide biosynthesis in Gram-negative bacteria .

- Oxidative Stress Induction : Compounds with structural similarities have demonstrated the ability to induce oxidative stress in cancer cells, leading to apoptosis without significant toxicity to normal cells .

Propiedades

IUPAC Name |

N'-hydroxy-4-propoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCDAYWHISVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383309 | |

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145259-49-0 | |

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.